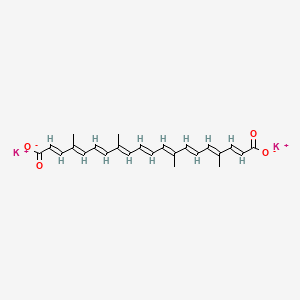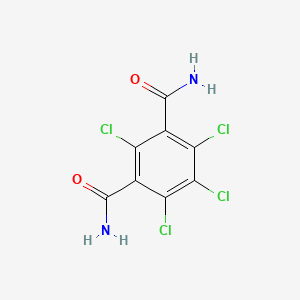
Dipotassium 6,6'-diapo-psi,psi-carotenedioate
Overview
Description
Dipotassium 6,6’-diapo-psi,psi-carotenedioate is a heterocyclic organic compound . It is also known by its IUPAC name, dipotassium (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate .
Molecular Structure Analysis
The molecular formula of Dipotassium 6,6’-diapo-psi,psi-carotenedioate is C24H26O4.2K . The molecular weight is 456.661 g/mol . The canonical SMILES structure isCC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[K+].[K+] . Physical And Chemical Properties Analysis
The physical and chemical properties of Dipotassium 6,6’-diapo-psi,psi-carotenedioate are not fully detailed in the search results. The molecular formula is C24H26O4.2K and the molecular weight is 456.661 .Scientific Research Applications
Antioxidative Properties
One of the key scientific applications of Dipotassium 6,6'-diapo-psi,psi-carotenedioate, identified through the isolation of similar acyl glyco-carotenoic acids from a marine bacterium, is its potent antioxidative activity. This was particularly noted in a model of oxygen suppression, suggesting its potential use in protecting against oxidative stress (Shindo et al., 2008).
Photosynthesis and Energy Transfer
In the field of photosynthesis research, Dipotassium 6,6'-diapo-psi,psi-carotenedioate plays a crucial role. Studies of plant photosystem I (PSI) structures revealed the presence of carotenoids like Dipotassium 6,6'-diapo-psi,psi-carotenedioate, which are integral to the most efficient nano-photochemical machines in nature. This compound contributes to the generation of negative redox potential, impacting global enthalpy levels in living systems (Amunts et al., 2007).
Molecular Structure Analysis
Research into the resonance Raman investigation of natural carotenoids, such as bixin which is closely related to Dipotassium 6,6'-diapo-psi,psi-carotenedioate, provides insights into bond length variations in excited electronic states. This is important for understanding the molecular structure and behavior of these compounds in different states (Oliveira et al., 1997).
Biomedical Applications
In the realm of biomedical research, Dipotassium 6,6'-diapo-psi,psi-carotenedioate's analogs have been studied in the context of porous silicon nanoparticles for drug delivery and cancer immunotherapy. Their biocompatibility and biodegradability make them suitable for such applications (Santos et al., 2014).
Chemoprevention Agent
The compound's close relative, lycopene (psi,psi-carotene), has been studied for its potential as a chemoprevention agent. Its high reactivity towards oxygen and free radicals, and its ability to accumulate in prostate tissue and induce apoptosis, highlight its potential in cancer prevention (van Breemen & Pajkovic, 2008).
Biosensor Development
The development of biosensors has also benefited from research on similar compounds. Porous silicon (pSi), for instance, demonstrates significant advantages due to its large internal surface area and versatile surface chemistry, which could be relevant for compounds like Dipotassium 6,6'-diapo-psi,psi-carotenedioate (Jane et al., 2009).
properties
IUPAC Name |
dipotassium;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4.2K/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28;;/h5-18H,1-4H3,(H,25,26)(H,27,28);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPZZOJHWAYMJY-ZKAUOVOBSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[O-])/C)/C)/C=C/C=C(/C=C/C(=O)[O-])\C.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26K2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
542-40-5 (Parent) | |
| Record name | Dipotassium 6,6'-diapo-psi,psi-carotenedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033261802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70186901 | |
| Record name | Dipotassium 6,6'-diapo-psi,psi-carotenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium 6,6'-diapo-psi,psi-carotenedioate | |
CAS RN |
33261-80-2 | |
| Record name | Dipotassium 6,6'-diapo-psi,psi-carotenedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033261802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium 6,6'-diapo-psi,psi-carotenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 6,6'-diapo-ψ,ψ-carotenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B3060976.png)

![2,3-Bis[(E)-benzylidene]butanedioic acid](/img/structure/B3060980.png)

